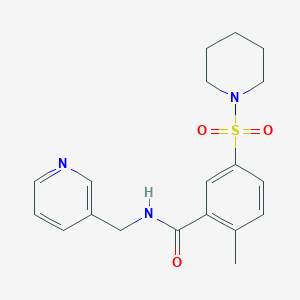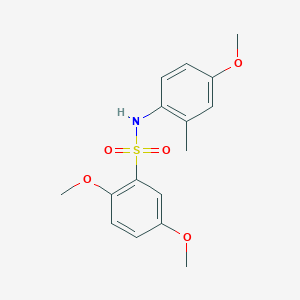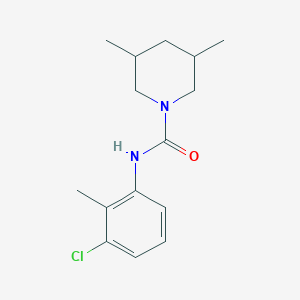
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPSPB and belongs to the class of sulfonamide compounds. MPSPB has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.
作用机制
The mechanism of action of MPSPB involves the inhibition of TRPA1 channels. TRPA1 channels are activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. The activation of TRPA1 channels results in the influx of calcium ions into the cell, leading to various physiological responses. MPSPB blocks the activation of TRPA1 channels by binding to a specific site on the channel, preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
MPSPB has been found to have various biochemical and physiological effects. In addition to its selective inhibition of TRPA1 channels, MPSPB has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. MPSPB has also been found to have analgesic effects in animal models of pain, suggesting its potential use in the treatment of pain.
实验室实验的优点和局限性
One of the main advantages of MPSPB is its selectivity for TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels. However, one limitation of MPSPB is its relatively low potency, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on MPSPB. One area of research is the development of more potent and selective inhibitors of TRPA1 channels. Another area of research is the investigation of the potential therapeutic applications of MPSPB, particularly in the treatment of pain and inflammation. Additionally, the biochemical and physiological effects of MPSPB on cancer cells warrant further investigation, as it may have potential as an anticancer agent.
合成方法
The synthesis of MPSPB involves the reaction of 2-methyl-5-nitrobenzoic acid with piperidine, followed by the reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with 3-pyridinemethanol and p-toluenesulfonyl chloride to obtain MPSPB. The synthesis of MPSPB has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
MPSPB has been used in several scientific research studies as a tool to study various biological processes. One of the main applications of MPSPB is in the study of ion channels, specifically the transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. MPSPB has been found to selectively inhibit TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels.
属性
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-8-17(26(24,25)22-10-3-2-4-11-22)12-18(15)19(23)21-14-16-6-5-9-20-13-16/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYBSSOAEHWYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)
![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)